Cas no 2228474-28-8 (1-1-(5-nitrofuran-2-yl)cyclopropylethan-1-amine)

1-1-(5-nitrofuran-2-yl)cyclopropylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-1-(5-nitrofuran-2-yl)cyclopropylethan-1-amine
- 1-[1-(5-nitrofuran-2-yl)cyclopropyl]ethan-1-amine
- 2228474-28-8
- EN300-1834467
-
- インチ: 1S/C9H12N2O3/c1-6(10)9(4-5-9)7-2-3-8(14-7)11(12)13/h2-3,6H,4-5,10H2,1H3
- InChIKey: VIFHYGNDQJOBAI-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC=C1C1(C(C)N)CC1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 196.08479225g/mol
- どういたいしつりょう: 196.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
1-1-(5-nitrofuran-2-yl)cyclopropylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834467-0.05g |
1-[1-(5-nitrofuran-2-yl)cyclopropyl]ethan-1-amine |
2228474-28-8 | 0.05g |
$1308.0 | 2023-09-19 | ||
Enamine | EN300-1834467-1.0g |
1-[1-(5-nitrofuran-2-yl)cyclopropyl]ethan-1-amine |
2228474-28-8 | 1g |
$1557.0 | 2023-05-27 | ||
Enamine | EN300-1834467-5.0g |
1-[1-(5-nitrofuran-2-yl)cyclopropyl]ethan-1-amine |
2228474-28-8 | 5g |
$4517.0 | 2023-05-27 | ||
Enamine | EN300-1834467-0.5g |
1-[1-(5-nitrofuran-2-yl)cyclopropyl]ethan-1-amine |
2228474-28-8 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1834467-10g |
1-[1-(5-nitrofuran-2-yl)cyclopropyl]ethan-1-amine |
2228474-28-8 | 10g |
$6697.0 | 2023-09-19 | ||
Enamine | EN300-1834467-0.1g |
1-[1-(5-nitrofuran-2-yl)cyclopropyl]ethan-1-amine |
2228474-28-8 | 0.1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1834467-10.0g |
1-[1-(5-nitrofuran-2-yl)cyclopropyl]ethan-1-amine |
2228474-28-8 | 10g |
$6697.0 | 2023-05-27 | ||
Enamine | EN300-1834467-0.25g |
1-[1-(5-nitrofuran-2-yl)cyclopropyl]ethan-1-amine |
2228474-28-8 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1834467-2.5g |
1-[1-(5-nitrofuran-2-yl)cyclopropyl]ethan-1-amine |
2228474-28-8 | 2.5g |
$3051.0 | 2023-09-19 | ||
Enamine | EN300-1834467-5g |
1-[1-(5-nitrofuran-2-yl)cyclopropyl]ethan-1-amine |
2228474-28-8 | 5g |
$4517.0 | 2023-09-19 |
1-1-(5-nitrofuran-2-yl)cyclopropylethan-1-amine 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
1-1-(5-nitrofuran-2-yl)cyclopropylethan-1-amineに関する追加情報
1-1-(5-Nitrofuran-2-yl)cyclopropylethan-1-Amine (CAS No: 2228474-28-8)
1-1-(5-Nitrofuran-2-yl)cyclopropylethan-1-Amine is a unique organic compound with the CAS registry number 2228474-28-8. This compound is of significant interest in the fields of organic chemistry, pharmacology, and material science due to its distinctive structure and potential applications. The molecule consists of a cyclopropane ring fused with a furan moiety, which is further substituted with a nitro group at the 5-position. The presence of the ethanamine group at the 1-position introduces additional functional diversity to the molecule.
The synthesis of 1-1-(5-Nitrofuran-2-yl)cyclopropylethan-1-Amine involves a series of well-established organic reactions, including nucleophilic substitution, cyclization, and nitration. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on green chemistry approaches, such as using microwave-assisted synthesis or catalytic systems, to enhance the efficiency and reduce environmental impact.
One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The cyclopropane ring is known for its unique electronic properties and strain energy, which can be exploited to design bioactive molecules with improved pharmacokinetic profiles. For instance, derivatives of 1-(5-nitrofuran) have shown promise in anti-inflammatory and anticancer studies. The nitro group at the 5-position adds an additional layer of functionality, enabling further chemical modifications to tailor biological activity.
In addition to its pharmaceutical applications, cyclopropylethanamine derivatives are being investigated for their role in materials science. The strained cyclopropane ring can be used to create novel materials with unique mechanical or electronic properties. Recent research has explored the use of this compound in polymer synthesis and as a precursor for advanced materials with tailored functionalities.
The structural versatility of 1-(5-nitrofuran) makes it an attractive candidate for combinatorial chemistry and high-throughput screening. By modifying different positions on the molecule, researchers can generate a library of compounds with diverse biological activities. This approach has been instrumental in identifying lead compounds for various therapeutic areas, including infectious diseases and neurodegenerative disorders.
From an analytical standpoint, the characterization of cyclopropylethanamine derivatives has benefited from advancements in spectroscopic techniques such as NMR and mass spectrometry. These tools enable precise determination of molecular structure and purity, which are critical for both academic research and industrial applications.
In conclusion, 1-(5-nitrofuran) represents a valuable compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent advances in synthetic methods and analytical techniques, positions it as a key player in future research and development efforts.
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